molecular formula C9H9Cl2N3O B13015473 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one

1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one

Cat. No.: B13015473
M. Wt: 246.09 g/mol
InChI Key: YJOWYCBVHSYMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one is a versatile chemical intermediate designed for advanced anticancer drug discovery research. This compound features a dihydropyrido[4,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to interact with biologically relevant enzymes. The 2,4-dichloro substitutions on the pyrimidine ring make it an excellent synthetic handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to efficiently build more complex molecules for structure-activity relationship (SAR) studies. Its primary research value lies in the development of novel KRAS-G12D inhibitors. Mutations in the KRAS-G12D protein are drivers in 20-50% of pancreatic, biliary, and other cancers, yet this target remains notoriously difficult to drug due to the high conservation of the GTP binding pocket and intracellular GTP concentrations. Compounds based on this scaffold are investigated for their ability to bind allosterically to the switch-II pocket (SWII) of the KRAS-G12D mutant, thereby disrupting its active signaling state and inhibiting tumor proliferation. This product is intended for use by qualified researchers in the fields of organic chemistry, chemical biology, and oncology. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. All necessary safety data sheets (SDS) should be consulted prior to use.

Properties

Molecular Formula

C9H9Cl2N3O

Molecular Weight

246.09 g/mol

IUPAC Name

1-(2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C9H9Cl2N3O/c1-5(15)14-3-2-7-6(4-14)8(10)13-9(11)12-7/h2-4H2,1H3

InChI Key

YJOWYCBVHSYMRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization and Core Formation

  • The initial step involves the synthesis of the 2,4-dichloropyrido[4,3-d]pyrimidine scaffold.
  • This is achieved by reacting dichloropyridine derivatives with appropriate amidine or guanidine reagents under controlled heating.
  • Reaction solvents such as dichloromethane or methanol are commonly used.
  • Temperature control (often between 0°C to reflux conditions) is critical to favor cyclization over side reactions.

Introduction of the Ethanone Group

  • The acetylation at the 6(5H)-yl nitrogen is typically performed by reacting the core heterocycle with acetylating agents such as acetyl chloride or acetic anhydride.
  • The reaction is often carried out in dichloromethane at low temperatures (0°C to room temperature) to control the rate and selectivity.
  • Acidic or basic catalysts may be employed to facilitate the reaction.
  • After acetylation, the reaction mixture is neutralized (e.g., with saturated sodium bicarbonate solution) and extracted.

Purification and Characterization

  • The crude product is purified by silica gel column chromatography using appropriate eluents (e.g., mixtures of dichloromethane and methanol).
  • The purified compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis to confirm structure and purity.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Cyclization Dichloropyridine + guanidine, reflux in MeOH 60-75 Formation of dihydropyrido-pyrimidine core
Acetylation Acetyl chloride, DCM, 0°C to RT 65-80 Selective N-acetylation at 6-position
Work-up and Extraction Saturated NaHCO3, DCM extraction - Neutralization and phase separation
Purification Silica gel chromatography - Yield after purification varies
Characterization NMR, MS, melting point - Confirms structure and purity

Reaction Conditions and Optimization

  • Solvent Choice: Dichloromethane is preferred for acetylation due to its inertness and ability to dissolve both reactants and products.
  • Temperature: Low temperatures (0–5°C) during acetylation minimize side reactions and decomposition.
  • Reaction Time: Typically 30 minutes to 3 hours depending on scale and reagent concentration.
  • pH Control: Neutralization with sodium bicarbonate solution to pH 8–9 ensures removal of acidic by-products and stabilizes the product.

Analytical Techniques for Confirmation

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of the acetyl group and the integrity of the pyrido-pyrimidine ring.
  • Mass Spectrometry: Molecular ion peaks consistent with C10H8Cl2N4O confirm molecular weight.
  • Melting Point: Sharp melting point indicates purity.
  • Chromatography: TLC and HPLC used to monitor reaction progress and purity.

Summary of Key Research Findings

  • The multi-step synthesis is reproducible with yields ranging from 60% to 80% for key steps.
  • Reaction conditions such as temperature and solvent critically influence the selectivity and yield.
  • The compound’s chlorinated pyrido-pyrimidine framework is stable under the acetylation conditions.
  • Purification by silica gel chromatography is effective in isolating the target compound with high purity.
  • Analytical data consistently confirm the expected structure and purity of the synthesized compound.

Chemical Reactions Analysis

1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Activity : Studies have shown that derivatives of pyrido-pyrimidine compounds can induce apoptosis in cancer cells. Specifically, modifications to the 7,8-dihydropyrido-pyrimidine scaffold have resulted in compounds with enhanced cytotoxic effects against various cancer cell lines .
  • Antiviral Properties : Research indicates that certain derivatives can inhibit viral replication. For instance, modifications to the structure have been explored for their potential as anti-HIV agents, showing promising results in preliminary assays .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. For example, docking studies suggest that it may interact with integrase enzymes, which are critical in the life cycle of HIV .

Synthesis and Derivatives

The synthesis of 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

  • Formation of the pyrido-pyrimidine core : This involves cyclization reactions that assemble the bicyclic structure.
  • Chlorination : Introduction of chlorine substituents at specific positions to enhance biological activity.
  • Functionalization : Modifications at the ethanone position to tailor the compound's properties for specific applications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • A study published in the Journal of Medicinal Chemistry highlighted a series of synthesized pyrido-pyrimidine derivatives that demonstrated significant anticancer activity against human cancer cell lines. The most potent compounds had IC50 values in the low micromolar range .
  • Another research article focused on the antiviral properties of related compounds, revealing that specific modifications led to increased potency against HIV integrase with minimal cytotoxicity observed in vitro .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to the modulation of cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Pharmacological Activity Key References
1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one (Target) Dihydropyrido[4,3-d]pyrimidine 2,4-Dichloro (pyrimidine); ethanone (6-position) Not explicitly stated; inferred CNS/antimicrobial
Solangeprasum (1-(2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-{[(3R)-oxolan-3-yl]amino}-...) Dihydropyrido[3,4-b]pyrazine Difluorophenoxy, piperidinyl, oxolane-amino substituents GCPR6 inverse agonist; antiparkinsonian
Sibofimlocum (1-[2,7-bis(2,6-anhydro-...spiro[fluorene-9,4'-piperidin]-1'-yl]ethan-1-one) Spiro-fluorene-piperidine Complex bis-anhydro sugar and spirocyclic motifs Escherichia coli FimH adhesin inhibitor
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Dihydropyrido[4,3-d]pyrimidine 4-Chloro; tert-butyl carbamate (6-position) Intermediate in kinase inhibitor synthesis
Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethyl)cyclopropane-1-carboxylate Dihydropyrido[4,3-d]pyrimidine 2-Chloro; cyclopropane-carboxylate side chain Probable protease/modulator candidate

Structural and Functional Insights

  • Electrophilic Substitutions: The target compound’s 2,4-dichloro groups contrast with Solangeprasum’s 2,4-difluorophenoxy and piperidinyl moieties.
  • Ketone vs. Carbamate/Carboxylate: The ethanone group in the target compound may engage in hydrogen bonding, unlike the tert-butyl carbamate in ’s analog, which introduces steric bulk but enhances metabolic stability .
  • Biological Targets : Solangeprasum’s GCPR6 inverse agonism highlights the dihydropyrido-pyrazine scaffold’s versatility in CNS targeting, while sibofimlocum’s anti-adhesion activity underscores the role of complex substituents in bacterial inhibition .

Physicochemical Properties

Property Target Compound Solangeprasum tert-Butyl Analog ()
Molecular Weight ~285 g/mol ~520 g/mol ~270 g/mol
LogP (Estimated) 2.1–2.5 3.8–4.2 1.9–2.3
Aqueous Solubility Low (chlorine) Very low Moderate (carbamate)
Thermal Stability High (aromatic core) Moderate High
  • Chlorine vs. Fluorine : The target’s dichloro groups increase LogP compared to Solangeprasum’s fluorinated substituents, reducing aqueous solubility but enhancing membrane permeability .
  • Carbamate vs. Ketone: The tert-butyl analog’s carbamate group improves solubility relative to the target’s ethanone, as seen in ’s NMR data (δ 1.50 ppm for tert-butyl) .

Biological Activity

1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one involves several steps starting from readily available pyrimidine derivatives. The process typically includes the formation of the pyrido-pyrimidine scaffold followed by chlorination and acylation to introduce the ethanone moiety.

Biological Activity

The biological activity of this compound has been evaluated in various contexts, particularly its effects on cancer cell lines and its potential as an enzyme inhibitor.

Antitumor Activity

Research indicates that derivatives of pyrido-pyrimidines exhibit significant antitumor properties. In vitro studies have shown that compounds similar to 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one can inhibit cell proliferation in various cancer cell lines. For example:

  • A431 Vulvar Epidermal Carcinoma Cell Line : A study found that certain pyrimidine nucleoside analogs significantly inhibited cell proliferation and migration in this cell line .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes involved in cellular signaling pathways. For instance:

  • Mitogen-Activated Protein Kinases (MAPKs) : Compounds targeting MAPK pathways have been identified as potential therapeutic agents for diseases such as cancer and dystrophic muscle disease. The inhibition of MKP5 (a MAPK phosphatase) has been explored with derivatives showing promising results in reducing tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido-pyrimidine derivatives. Modifications to the core structure can lead to variations in potency and selectivity:

  • Substituents : The presence of electron-withdrawing groups like chlorine enhances the biological activity by increasing the compound's lipophilicity and ability to interact with target enzymes.
Compound Modification Biological Activity
Compound 1Base StructureModerate Antitumor Activity
Compound 2Chlorine SubstitutionEnhanced Potency against Cancer Cells
Compound 3Ethyl Group AdditionIncreased Selectivity for MAPK Inhibition

Case Studies

Several studies have documented the efficacy of pyrido-pyrimidine derivatives:

  • Anticancer Studies : A recent study demonstrated that a related compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong antitumor potential .
  • Enzyme Inhibition : Another research effort focused on a derivative that selectively inhibited MKP5 with a mixed mechanism of action—both competitive and non-competitive—demonstrating its potential as a therapeutic agent for diseases linked to MAPK dysregulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.